molecular formula C11H18N2O B8277872 1-Amino-2-(6-methylpyridin-2-yl)pentan-2-ol

1-Amino-2-(6-methylpyridin-2-yl)pentan-2-ol

Cat. No. B8277872
M. Wt: 194.27 g/mol
InChI Key: VVJXPPIUYDQVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08148400B2

Procedure details

The title material was prepared as described for the synthesis of 1-amino-2-(4-methylpyridin-2-yl)pentan-2-ol (Example L) in using 6-methylpicolinonitrile and propyl magnesium bromide. LC/MS (M+H)+: 195. HPLC ret. time (Condition E): 1.068 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:8]1[CH:13]=[C:12](C)[CH:11]=[CH:10][N:9]=1)([OH:7])[CH2:4][CH2:5][CH3:6].[CH3:15]C1N=C(C#N)C=CC=1.C([Mg]Br)CC>>[NH2:1][CH2:2][C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:15])[N:9]=1)([OH:7])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CCC)(O)C1=NC=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.068 min.
Duration
1.068 min

Outcomes

Product
Name
Type
product
Smiles
NCC(CCC)(O)C1=NC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.